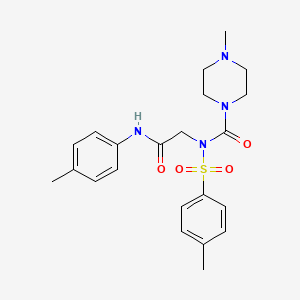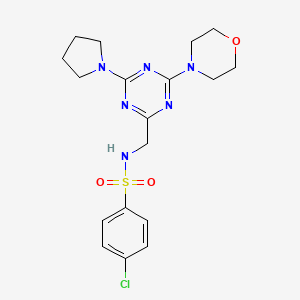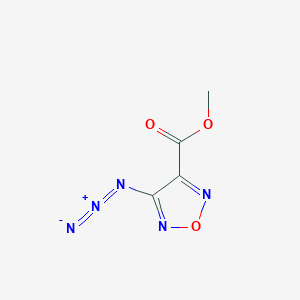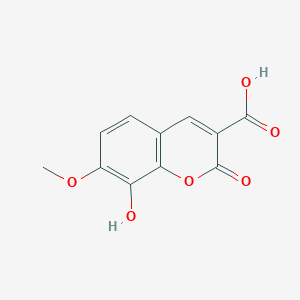![molecular formula C26H25N3O3S2 B2927710 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892843-77-5](/img/structure/B2927710.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is an intriguing compound in the field of organic chemistry. This compound's complex structure combines multiple functional groups, making it a unique candidate for various chemical and biological applications. Its synthesis and reactivity are of significant interest to chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the sulfonation of 3,4-dihydroisoquinoline followed by the reaction with a benzoyl chloride derivative. This process typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the sulfonyl intermediate. Following this step, the intermediate reacts with an isopropylbenzothiazole amine in the presence of a coupling reagent, resulting in the final product.
Industrial Production Methods
In an industrial setting, the synthesis might involve a continuous flow process to ensure high yields and purity. Optimizing reaction conditions, such as temperature, pressure, and the choice of catalyst, is crucial for large-scale production. This can involve automated monitoring systems to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Oxidative reactions, particularly at the isoquinoline ring, can produce various oxidation states.
Reduction: : Selective reduction, especially at the sulfonyl group, can yield different reduced forms.
Substitution: : Aromatic substitution reactions can modify the benzamide or benzothiazole rings.
Common Reagents and Conditions
Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Solvents such as dichloromethane or methanol are often employed to dissolve the reactants and control reaction rates.
Major Products
Products vary based on the reaction conditions, but can include hydroxylated derivatives from oxidation or amine-substituted compounds from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for more complex molecules, often used in synthetic pathways for pharmaceuticals or materials science.
Biology
Biologically, it may act as a ligand for receptor studies or enzyme inhibition assays, offering insights into its potential as a therapeutic agent.
Medicine
Medically, derivatives of this compound are studied for their potential as drugs, particularly in targeting specific enzymes or receptors in diseases like cancer or neurological disorders.
Industry
Industrially, it might find applications in the creation of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, it may inhibit particular enzymes by binding to their active sites, blocking their function. This inhibition can alter cellular pathways, leading to therapeutic effects in disease models.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide stands out due to its unique structural combination. Similar compounds include:
4-sulfonyl-N-benzamide derivatives
Isopropylbenzothiazole compounds
Dihydroisoquinoline derivatives: Each of these has distinct properties, but the integration of all three functional groups into a single molecule provides unique reactivity and application potential.
The synthesis and application of this compound offer rich avenues for further research, illustrating the intricate dance of atoms in creating molecules with profound impacts. Let’s continue diving into this molecular wonder.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17(2)20-9-12-23-24(15-20)33-26(27-23)28-25(30)19-7-10-22(11-8-19)34(31,32)29-14-13-18-5-3-4-6-21(18)16-29/h3-12,15,17H,13-14,16H2,1-2H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRDWHNHIVNMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2927628.png)
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)


![N-[2-(furan-2-yl)-2-hydroxypropyl]pent-4-enamide](/img/structure/B2927639.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclohexanecarboxamide](/img/structure/B2927640.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2927642.png)
![[4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2927643.png)


![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2927647.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)

